The synthesis of Meclinertant has evolved significantly through advancements in flow chemistry. Initially, traditional batch processes were used, but these methods faced challenges such as poor scalability and safety concerns due to the handling of toxic intermediates like phosgene. Recent studies have demonstrated that flow synthesis can enhance safety and efficiency by minimizing exposure to hazardous materials and improving reaction control.
The molecular structure of Meclinertant is characterized by its complex arrangement that allows it to interact selectively with neurotensin receptors. The compound's structure includes:
While detailed structural data such as crystal structures are not provided in the sources, its chemical formula indicates a large and complex molecule typical of receptor antagonists .
Meclinertant undergoes several key chemical reactions during its synthesis:
These reactions highlight the importance of precise control over reaction conditions to achieve high yields and purities.
Meclinertant acts as a selective antagonist at the neurotensin receptor 1. The mechanism involves:
Research indicates that Meclinertant's action can modulate various neurobiological processes, making it a significant compound for studying psychiatric disorders .
Meclinertant exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory research and pharmacological studies .
Meclinertant serves multiple roles in scientific research:
Table 1: Key Non-Peptide Neurotensin Receptor Antagonists
Compound | Receptor Selectivity | Key Properties | Year Developed |
---|---|---|---|
SR48692 (Meclinertant) | NTS1 (IC₅₀ = 5.6 nM) | First non-peptide antagonist; orally active | 1993 |
SR142948A | NTS1/NTS2 (IC₅₀ = 1–4 nM) | Enhanced brain penetration; longer half-life | 1997 |
SR48527 | NTS1 | Stereoisomer of SR48692 with similar potency | 1995 |
SR49711 | NTS1 | Reduced affinity (100-fold less than SR48692) | 1995 |
Meclinertant (C₃₂H₃₁ClN₄O₅; molecular weight 587.07 g·mol⁻¹) functions as a competitive and selective antagonist at NTS1 receptors, demonstrating nanomolar affinity (EC₅₀ = 5.6 nM for human NTS1) while showing minimal interaction with NTS2 (IC₅₀ = 300 nM) or NTS3 (IC₅₀ > 1 µM) [2] [6]. Its mechanistic action involves blocking neurotensin-induced intracellular signaling pathways, including calcium mobilization and G-protein activation [1] [6]. Structural studies reveal that Meclinertant binds within the orthosteric pocket of NTS1, adopting a tilted conformation that induces an extracellular opening of transmembrane helices VI and VII. This conformation stabilizes the receptor in an inactive state, contrasting sharply with the contraction of the binding site observed with agonists like neurotensin 8-13 [8]. Notably, Meclinertant exhibits favorable pharmacokinetics, including oral bioavailability, blood-brain barrier penetration, and a plasma half-life of ~6 hours in mice, enabling its use in in vivo neuropharmacological studies [1] [2].
Table 2: Biophysical and Pharmacological Profile of Meclinertant
Parameter | Value | Experimental Context |
---|---|---|
Binding Affinity (NTS1) | IC₅₀ = 5.6 nM | Inhibition of [¹²⁵I-Tyr³] NT binding in HT-29 cells [1] |
Selectivity (NTS2) | IC₅₀ = 300 nM | Radioligand displacement assays [6] |
Plasma Half-Life | ~6 hours | Mouse pharmacokinetic studies [1] |
Functional Antagonism | Blocks NT-induced Ca²⁺ mobilization | HT-29 cell assays [1] |
Structural Impact | Widens extracellular TM helices VI/VII | X-ray crystallography (PDB ID: 7F2Z) [8] |
Meclinertant has been instrumental in deciphering the complex interplay between neurotensin and dopamine systems, particularly within the nigrostriatal and mesocorticolimbic pathways. Neurotensin co-localizes with dopamine neurons in the ventral tegmental area (VTA) and substantia nigra, modulating dopamine release, receptor sensitivity, and neuronal firing [3] [10]. Administering Meclinertant in vivo disrupts this cross-talk, demonstrating that endogenous neurotensin tonically enhances dopamine transmission:
Table 3: Key Findings on Neurotensin-Dopamine Interactions Using Meclinertant
Experimental Paradigm | Effect of Meclinertant | Implication |
---|---|---|
Neurotensin-Induced Locomotion | Blocks hypolocomotion | Confirms NT's regulation of dopamine pathways [2] |
Cocaine Sensitization | Delays behavioral sensitization | Links NT to dopaminergic plasticity in addiction [1] |
Dopamine Release (Prefrontal Cortex) | Inhibits NT-evoked dopamine release | Validates NT-DA interaction in cognition [6] |
Spatial Memory Tasks | Impairs learning in nucleus accumbens | Supports role in memory consolidation [2] |
Neuroleptic-Like Effects | Reverses NT-induced analgesia/hypothermia | Highlights antipsychotic potential [10] |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: